molecular formula C11H14FN3O B11739167 {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(furan-2-yl)methyl]amine

{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(furan-2-yl)methyl]amine

Cat. No.: B11739167
M. Wt: 223.25 g/mol
InChI Key: RSAWSZWHZOUBQB-UHFFFAOYSA-N
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Description

{[1-(2-Fluoroethyl)-1H-pyrazol-4-yl]methyl}[(furan-2-yl)methyl]amine is a chemical compound supplied for research and development purposes only. It is not intended for diagnostic or therapeutic uses in humans or animals, or for use in consumer products. The structural motif of this compound, which incorporates a furan-2-ylmethyl amine group, is found in compounds with significant research interest across multiple fields. Scientific literature indicates that derivatives containing the N-(furan-2-ylmethyl)amine scaffold have been investigated for their potential pharmacological properties. For instance, some tetrazole-based compounds featuring this moiety have demonstrated promising in vitro antimicrobial and antimycobacterial activities in preliminary research, showing efficacy against various standard and clinical bacterial strains . Furthermore, other research has explored similar furan-2-ylmethyl amine derivatives as inhibitors of monoamine oxidase (MAO), specifically the MAO-B enzyme . MAO-B inhibitors are a active area of study in neuroscience research due to their potential to enhance monoaminergic transmission and exhibit neuroprotective effects, with implications for cognitive function . The specific research applications for this compound will depend on the investigator's experimental design. This product must be handled only by technically qualified individuals. It is not for personal use. For more detailed information, including handling, storage, and safety data, please refer to the Safety Data Sheet (SDS).

Properties

Molecular Formula

C11H14FN3O

Molecular Weight

223.25 g/mol

IUPAC Name

N-[[1-(2-fluoroethyl)pyrazol-4-yl]methyl]-1-(furan-2-yl)methanamine

InChI

InChI=1S/C11H14FN3O/c12-3-4-15-9-10(7-14-15)6-13-8-11-2-1-5-16-11/h1-2,5,7,9,13H,3-4,6,8H2

InChI Key

RSAWSZWHZOUBQB-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNCC2=CN(N=C2)CCF

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(furan-2-yl)methyl]amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the fluoroethyl group through nucleophilic substitution. The furan ring is then attached via a coupling reaction, and finally, the methylamine group is introduced through reductive amination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can target the pyrazole ring, potentially converting it into a pyrazoline derivative.

    Substitution: The fluoroethyl group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Pyrazoline derivatives.

    Substitution: Various substituted pyrazole and furan derivatives.

Scientific Research Applications

Chemistry

In chemistry, {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(furan-2-yl)methyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(furan-2-yl)methyl]amine is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(furan-2-yl)methyl]amine involves its interaction with specific molecular targets. The fluoroethyl group may enhance its binding affinity to certain enzymes or receptors, while the pyrazole and furan rings contribute to its overall stability and reactivity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Key Differences

The target compound belongs to a class of pyrazole-furan hybrids. Below is a comparative analysis with analogs from the evidence:

Compound Name Substituents on Pyrazole Substituents on Amine Molecular Formula Molecular Weight CAS/Reference
{[1-(2-Fluoroethyl)-1H-pyrazol-4-yl]methyl}[(furan-2-yl)methyl]amine (Target) 2-Fluoroethyl at N1 Furan-2-ylmethyl C₁₁H₁₄FN₃O 223.25 Not explicitly stated
[(1-Methyl-1H-pyrazol-4-yl)methyl][(5-methylfuran-2-yl)methyl]amine Methyl at N1 5-Methylfuran-2-ylmethyl C₁₁H₁₅N₃O 205.26 1158265-14-5
(4-Fluorobenzyl){[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amine 2-Fluoroethyl at N1 4-Fluorobenzyl C₁₃H₁₄F₂N₃ 254.27 1856065-74-1
(Furan-2-yl)methyl(prop-2-en-1-yl)amine None (non-pyrazole) Furan-2-ylmethyl, propenyl C₉H₁₃NO 151.21 120153-60-8
1-(1-Ethyl-1H-pyrazol-3-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}methanamine 2-Fluoroethyl at N1, Ethyl at N1 (second pyrazole) Methanamine linker C₁₂H₁₉ClFN₅ 287.76 1856050-79-7
Key Observations:

Fluorine Substitution: The 2-fluoroethyl group in the target compound and enhances metabolic stability compared to non-fluorinated analogs (e.g., ). Fluorine’s electronegativity may also improve binding to hydrophobic pockets in biological targets.

Furan vs.

Linker Flexibility : The methanamine linker in introduces conformational flexibility, which could affect pharmacokinetics compared to the direct amine linkage in the target compound.

Biological Activity

Introduction

The compound {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(furan-2-yl)methyl]amine is a novel organic molecule that incorporates a pyrazole ring and a furan moiety. Its unique structure suggests potential for significant biological activity, particularly in medicinal chemistry applications. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C11H14FN3O
  • Molecular Weight : 223.25 g/mol
  • IUPAC Name : N-{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(furan-2-yl)methyl]amine

Biological Activity Overview

The biological activity of this compound can be predicted through computational methods such as the Prediction of Activity Spectra for Substances (PASS). Similar compounds have been associated with various pharmacological effects:

  • Anti-inflammatory
  • Analgesic
  • Anticancer activities

The mechanism of action involves interactions with specific molecular targets, including enzymes and receptors. The presence of the fluorinated ethyl group enhances its interaction with biological molecules due to the electronegative nature of fluorine.

1. Inhibition Studies

Research has demonstrated that compounds similar to {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(furan-2-yl)methyl]amine exhibit inhibitory effects on various enzymes. For instance, studies on related furan derivatives have shown potent inhibition of mushroom tyrosinase, with IC50 values indicating strong enzyme inhibition . This suggests that our compound may also possess similar inhibitory properties.

2. Anticancer Activity

A study involving pyrazole derivatives indicated that compounds with similar structures can inhibit cancer cell proliferation. For example, certain pyrazole derivatives have shown significant growth inhibition in breast cancer cell lines . This raises the potential for {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(furan-2-yl)methyl]amine to act as an anticancer agent.

Comparative Analysis with Similar Compounds

CompoundStructureBiological Activity
Compound APyrazole + FuranAnti-inflammatory
Compound BPyrazole + ThiopheneAnticancer
{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(furan-2-yl)methyl]amine Pyrazole + FuranPotential anti-inflammatory & anticancer

Computational Studies

Molecular docking studies are essential for understanding how this compound interacts with biological targets. These studies can reveal binding affinities and specific interactions at the molecular level, which are crucial for predicting its biological effects.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

The synthesis typically involves multi-step organic reactions:

Alkylation : Introduce the 2-fluoroethyl group via nucleophilic substitution using fluorinated alkyl halides (e.g., 2-fluoroethyl bromide) under basic conditions (e.g., K₂CO₃) .

Coupling Reactions : Link the pyrazole and furan-methylamine moieties using Buchwald-Hartwig amination or reductive amination, requiring inert atmospheres (N₂/Ar) and catalysts like Pd/C .

Purification : Column chromatography or recrystallization in polar solvents (e.g., ethanol) ensures high purity (>95%) .

Q. Key Considerations :

  • Temperature control (40–80°C) minimizes side reactions.
  • Use anhydrous solvents to prevent hydrolysis of the fluoroethyl group .

Q. How should this compound be stored to maintain stability?

Stability Profile :

  • Stable under dry, inert conditions (N₂ atmosphere) at 2–8°C .
  • Degrades in the presence of strong oxidizing agents (e.g., H₂O₂) or prolonged UV exposure .

Q. Recommended Storage :

  • Desiccated containers with molecular sieves.
  • Avoid aqueous solutions unless stabilized with buffering agents .

Q. What analytical techniques validate its structural integrity and purity?

Technique Purpose Key Observations
¹H/¹³C NMR Confirm substituent positionsPeaks for fluoroethyl (δ 4.5–5.0 ppm), furan (δ 6.3–7.2 ppm)
Mass Spectrometry Verify molecular weight[M+H]⁺ peak at m/z 294.1 (calculated)
HPLC Assess purityRetention time ~8.2 min (C18 column, MeOH:H₂O 70:30)

Advanced Research Questions

Q. How does the fluorine substituent influence pharmacological properties?

  • Enhanced Lipophilicity : The 2-fluoroethyl group increases membrane permeability, improving CNS bioavailability .
  • Metabolic Stability : Fluorine resists cytochrome P450 oxidation, prolonging half-life in vivo .
  • Electron-Withdrawing Effects : Modulates electron density at the pyrazole ring, altering binding affinities to targets like kinase enzymes .

Q. Experimental Validation :

  • Compare fluorinated vs. non-fluorinated analogs in pharmacokinetic assays .

Q. How can contradictory biological activity data across studies be resolved?

Common Sources of Discrepancy :

  • Assay Conditions : Variations in pH, solvent (DMSO vs. aqueous), or cell lines (HEK293 vs. HeLa) .
  • Purity : Impurities >5% may skew IC₅₀ values .

Q. Resolution Strategies :

Orthogonal Assays : Validate activity via SPR (binding affinity) and functional assays (e.g., cAMP modulation) .

Structural Analog Comparison : Test derivatives with incremental modifications to isolate pharmacophores .

Q. What computational methods predict its interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina to model binding to adenosine receptors (e.g., A₂A) .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (AMBER/CHARMM) .
  • QSAR Models : Corrogate substituent effects (e.g., fluorine position) with activity data from analogs .

Q. How do structural analogs compare in terms of reactivity and bioactivity?

Analog Key Modification Bioactivity
N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-3-amine Ethyl/propyl substitutionEnhanced kinase inhibition (IC₅₀ = 12 nM)
[(1-methyl-1H-pyrazol-3-yl)methyl][3-(morpholin-4-yl)propyl]amine Morpholine additionImproved aqueous solubility (logP = 1.2)

Q. What experimental designs optimize high-throughput screening (HTS) for this compound?

Library Design : Include 20–50 analogs with systematic substitutions (e.g., halogens, alkyl chains) .

Assay Parameters :

  • Use fluorescence polarization for rapid binding kinetics.
  • Z’-factor >0.5 ensures robustness .

Dose-Response Curves : Test 10⁻⁴–10⁻¹⁰ M concentrations in triplicate .

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